3-(2-methoxyphenyl)-2H-chromen-2-one
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Overview
Description
3-(2-methoxyphenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.269. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
- Polystyrene-Supported Catalysts : Alonzi et al. (2014) explored the use of novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts in Michael additions involving 4-hydroxycoumarin and α,β-unsaturated ketones. This process is pivotal for synthesizing compounds like Warfarin and its analogues, including 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one, demonstrating high conversion yields and recoverable catalytic systems (Alonzi et al., 2014).
Phototransformation and Photocyclisation
- Phototransformation of Chromenones : Khanna et al. (2015) described the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones, which upon irradiation produced compounds with exotic tetracyclic scaffolds. This process involves regioselective ring closure and dealkoxylation, suggesting potential in photochemical applications (Khanna et al., 2015).
Spectroscopic Analysis and Structural Characterization
- NMR Spectral Assignments of Chromenylchalcones : Yoon et al. (2012) focused on the synthesis of various chalcones containing 2H-chromen groups, offering comprehensive 1H-NMR and 13C-NMR assignments. This research is crucial for identifying polysubstituted chromenylchalcones in future studies (Yoon et al., 2012).
Antibacterial Applications
- Antibacterial Effects of Chromen-2-One Derivatives : Behrami and Dobroshi (2019) investigated the synthesis and antibacterial activity of 4-hydroxy-chromen-2-one derivatives. These compounds showed high levels of bacteriostatic and bactericidal activity, highlighting their potential in antimicrobial applications (Behrami & Dobroshi, 2019).
Crystallographic Studies
- Triethylammonium Salt Crystal Structure : Ikram et al. (2018) detailed the crystal structure of the triethylammonium salt of a 4-hydroxy-3-methoxyphenyl-substituted derivative of dicoumarol. This study contributes to understanding the molecular geometry and intramolecular interactions of such compounds (Ikram et al., 2018).
Antitumor Activity
- Antitumor Activity in Human Colon Cancer Cells : Lee et al. (2014) synthesized a novel methoxyflavonol derivative, DK98, and evaluated its antitumor activity in HCT116 human colon cancer cells. DK98 induced apoptosis through a caspase-mediated pathway, suggesting its potential as a therapeutic agent for colon cancer (Lee et al., 2014).
Mechanism of Action
Mode of Action
These activities are often associated with the ability of these compounds to interact with various cellular targets and induce changes in cellular functions .
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways of 3-(2-methoxyphenyl)-2H-chromen-2-one . Based on the known activities of similar compounds, it is possible that this compound may influence pathways related to inflammation, oxidative stress, and cell proliferation .
Result of Action
Based on the known activities of similar compounds, it is possible that this compound may have anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment. Understanding these factors is crucial for optimizing the use of this compound in therapeutic applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-15-9-5-3-7-12(15)13-10-11-6-2-4-8-14(11)19-16(13)17/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNIJQCABOETDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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